molecular formula C12H19N3O5S B1591112 Imipenemoic acid CAS No. 1197869-90-1

Imipenemoic acid

Cat. No. B1591112
M. Wt: 317.36 g/mol
InChI Key: GGEWNUMDSNUHAH-AIPQFCGWSA-N
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Description

Imipenemoic acid is a chemical compound with the molecular formula C12H19N3O5S . It has an average mass of 317.361 Da and a monoisotopic mass of 317.104553 Da . It is a derivative of imipenem, a carbapenem antibiotic .


Molecular Structure Analysis

Imipenemoic acid has a complex molecular structure with 3 of 4 defined stereocenters . The molecular structure of imipenemoic acid is influenced by factors such as oxygen, water, particle shape, and particle size .


Chemical Reactions Analysis

The stability of imipenemoic acid, like other compounds, can be affected by various factors. A study found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL .


Physical And Chemical Properties Analysis

Imipenemoic acid has a molecular formula of C12H19N3O5S . Its average mass is 317.361 Da and its monoisotopic mass is 317.104553 Da . The stability of imipenemoic acid can be influenced by factors such as oxygen levels, water content, particle shape, and particle size .

Scientific Research Applications

1. Anticonvulsant Activity

Imipenemoic acid, a derivative of imipenem, has been studied for its anticonvulsant effects. In a study on DBA/2 mice genetically susceptible to sound-induced seizures, imipenem demonstrated anticonvulsant activity. This was evident when antagonists of excitatory amino acids were able to increase the seizure threshold or prevent seizures induced by imipenem. This suggests potential interactions with receptors of excitatory amino acid neurotransmitters (Sarro et al., 1995).

2. Antibacterial Properties

Imipenemoic acid's antibacterial properties have been extensively studied. For instance, Enterobacter cloacae strains resistant to imipenem were found to produce the IMI-1 beta-lactamase, a carbapenem-hydrolyzing enzyme. This enzyme hydrolyzes imipenem, illustrating the drug's interaction with bacterial resistance mechanisms (Rasmussen et al., 1996).

3. Efficacy Against Mycobacterium Tuberculosis

Imipenemoic acid, in combination with clavulanic acid, showed significant activity against Mycobacterium tuberculosis in infected macrophages and mice. This indicates its potential use in treating tuberculosis, although stability and pharmacokinetics present challenges (England et al., 2012).

4. Tissue Distribution in Critically Ill Patients

Research on imipenem's tissue distribution in critically ill patients, compared to healthy volunteers, has been conducted. This helps in understanding the drug's behavior in serious infections, which is crucial for optimizing treatment strategies (Tegeder et al., 2002).

5. Synergistic Antibiofilm Activity

Imipenemoic acid's synergistic activity with nicotinic acid against biofilms produced by Pseudomonas aeruginosa has been evaluated. This combination showed enhanced efficacy, highlighting a prospective treatment strategy against bacterial biofilms (Fayyad et al., 2019).

6. Mechanisms of Drug Resistance

Studies have shown that imipenem resistance in bacteria like Bacteroides distasonis is mediated by novel beta-lactamases and outer membrane permeability barriers. This research is crucial for developing strategies toovercome resistance and improve the efficacy of imipenemoic acid-based treatments (Hurlbut et al., 1990).

7. Induction of Multidrug Efflux Pump

Imipenem has been associated with the activation of multidrug efflux pumps in Enterobacter aerogenes, leading to increased antibiotic resistance. This underscores the importance of understanding the bacterial response to imipenem therapy, especially in intensive care unit patients (Bornet et al., 2003).

8. Activity Against Pseudomonas pseudomallei

Imipenem has shown high activity and bactericidal properties against Pseudomonas pseudomallei strains, as indicated by various studies. This research aids in addressing infections caused by this pathogen, especially considering the antibiotic's broad-spectrum capability (Ashdown, 1988).

9. Nephrotoxicity and Urolithiasis in Rats

Research on the nephrotoxic effect of imipenem/cilastatin in Wistar rats has revealed its potential to cause kidney stones and kidney damage, even at therapeutic dose levels. These findings are significant for understanding the drug's side effects and improving patient safety (Tahri et al., 2018).

10. Regulation of Porin Balance in Clinical Isolates

Studies have observed that imipenem treatment in Enterobacter aerogenes leads to changes in porin balance, contributing to the adaptive response of the bacteria. This information is vital for developing more effective treatment strategies against resistant strains (Lavigne et al., 2013).

properties

IUPAC Name

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEWNUMDSNUHAH-AIPQFCGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipenemoic acid

CAS RN

1197869-90-1
Record name Imipenemoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPENEMOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Izabela, M Katarzyna, B Bozena… - Current Analytical …, 2017 - ingentaconnect.com
… is imipenemoic acid, which was mostly observed in our experiments after exposure to bases. Imipenemoic acid … Additionally, the imipenemoic acid peak eluted as two epimers during …
Number of citations: 2 www.ingentaconnect.com
SM Diene, L Pinault, N Armstrong, S Azza, V Keshri… - bioRxiv, 2019 - biorxiv.org
… As reported, the lactam ring of Imipenem can be hydrolyzed to form the Imipenemoic acid structure. A list of known chemical structures including Imipenem, Imipenemoic acid and …
Number of citations: 2 www.biorxiv.org
SM Diene, L Pinault, N Armstrong, S Azza, V Keshri… - Life, 2020 - mdpi.com
… As reported, the lactam ring of Imipenem can be hydrolyzed to form the Imipenemoic acid structure. A list of known chemical structures, including Imipenem, Imipenemoic acid, and …
Number of citations: 11 www.mdpi.com
SM Diene, L Pinault, SA Baron, S Azza, N Armstrong… - Scientific Reports, 2021 - nature.com
… ThnS here appears to be more active against this drug since the measured amount of imipenem metabolite (imipenemoic acid) after 24 h of incubation was higher for ThnS compared to …
Number of citations: 6 www.nature.com
R Fernandez-Torres, MA Bello-López… - Analytica chimica …, 2008 - Elsevier
… Because IM is hydrolysed by the renal brush border enzyme dehydropeptidase-I (DHP-I) [1] giving its primary metabolite (imipenemoic acid), it is co-administered in clinical usage with …
Number of citations: 22 www.sciencedirect.com
AK Chaudhary, SA Waske, S Yadav… - Journal of …, 2010 - hindawi.com
… Various impurities of imipenem and cilastatin (Imipenemoic acid 1 and 2, 7-Cystein-2-oxheptanoic acid, Impurity A, Imipenem and Cilastatin adduct 1 and 2, Decarboxylated Cilastatin, ∆…
Number of citations: 16 www.hindawi.com
A Hilali, JC Jiménez, M Callejón, MA Bello… - … of pharmaceutical and …, 2005 - Elsevier
… The renal metabolism occurs by the cleavage of beta-lactam ring giving imipenemoic acid, the primary metabolite of imipenem (M1) (Fig. 1) [3]. A previous work has demonstrated that …
Number of citations: 12 www.sciencedirect.com
R Fernandez-Torres, MV Navarro, MAB López… - Talanta, 2008 - Elsevier
… The renal metabolism occurs by cleavage of beta-lactam ring, giving imipenemoic acid, the primary metabolite of imipenem (M1) (Fig. 1) [3]. A previous work has demonstrated that the …
Number of citations: 17 www.sciencedirect.com
DG Musson, R Hajdu, WF Bayne, JD Rogers - Pharmaceutical research, 1991 - Springer
… The renal metabolism occurs by cleavage of the beta-lactam, giving imipenemoic acid, the primary metabolite of imipenem (M1) (Fig. 1) (6). Coadministration of imipenem with the …
Number of citations: 11 link.springer.com
RA Bonnin, P Nordmann, L Poirel - Expert review of anti-infective …, 2013 - Taylor & Francis
… of native imipenem and its natural degradation product, both molecules being detected according to their different masses (300 m/z for imipenem and 254 m/z for imipenemoic acid). …
Number of citations: 132 www.tandfonline.com

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